molecular formula C17H22N2O3 B6623681 N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide

Cat. No. B6623681
M. Wt: 302.37 g/mol
InChI Key: KQGUWWBTEPJSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide, commonly known as CB1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as an antagonist to the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. CB1 antagonists have been studied for their potential use in treating obesity, addiction, and several other medical conditions.

Mechanism of Action

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists act by blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, which is primarily found in the central nervous system. The N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. By blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists can reduce food intake, decrease drug-seeking behavior, and improve mood.
Biochemical and Physiological Effects:
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight in animal models and human clinical trials. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating addiction to drugs such as cocaine and nicotine. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments is that they can be used to selectively block the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor. This allows researchers to study the specific effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor blockade on various physiological processes. One of the limitations of using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments is that they can have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists. One area of research is the development of more selective N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists that have fewer off-target effects. Another area of research is the investigation of the long-term effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist treatment on various physiological processes. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating several medical conditions, including obesity, addiction, and anxiety disorders. Further research is needed to determine the efficacy and safety of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists for these applications.
Conclusion:
N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been extensively studied for their potential therapeutic applications. These compounds act by blocking the activity of the N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor, which is primarily found in the central nervous system. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight, decrease drug-seeking behavior, and improve mood. While there are limitations to using N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists in lab experiments, they remain a valuable tool for studying the specific effects of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide receptor blockade on various physiological processes. There are several future directions for research on N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists, including the development of more selective compounds and the investigation of their potential use in treating various medical conditions.

Synthesis Methods

The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist involves the reaction of 4-hydroxybenzamide with cyclohexene-1-carbonyl chloride, followed by the addition of 3-aminopropylamine. The resulting product is purified through column chromatography, and the final compound is obtained as a white solid. The synthesis of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonist has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been extensively studied for their potential therapeutic applications. One of the most promising applications of N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists is in the treatment of obesity. N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been shown to reduce food intake and body weight in animal models and human clinical trials. Additionally, N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide antagonists have been studied for their potential use in treating addiction to drugs such as cocaine and nicotine.

properties

IUPAC Name

N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-9-7-14(8-10-15)17(22)19-12-4-11-18-16(21)13-5-2-1-3-6-13/h5,7-10,20H,1-4,6,11-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUWWBTEPJSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.